Azure B
Overview
Description
Azure B is a cationic dye . It is part of the Romanowsky stain, which is used for staining of blood films . It is also used for the localization of nucleic acids and lignin . This compound is formed by the oxidation of Methylene blue and is strongly metachromatic .
Molecular Structure Analysis
The empirical formula of this compound is C15H16ClN3S . It has a molecular weight of 305.83 . The Colour Index Number is 52010 . The structure of this compound is complex, with multiple nitrogen and sulfur atoms .
Chemical Reactions Analysis
The electrochemical degradation of this compound in aqueous solutions has been studied . The process involves electrochemical advanced oxidation processes (EAOPs), electro-Fenton, and anodic oxidation processes . The degradation leads to the formation of aromatic by-products which are then oxidized to aliphatic carboxylic acids .
Physical and Chemical Properties Analysis
This compound is a dark-green powder . It has an absorbance peak at 644 nm . It is soluble in water and chloroform and moderately soluble in alcohol .
Scientific Research Applications
"Distributed Execution of Dynamically Defined Tasks on Microsoft Azure" by Piotr Wiewiura, M. Malawski, and M. Piwowar (2015). This paper evaluates the suitability of Microsoft Azure as a platform for execution of computational applications in various scenarios, including bioinformatics applications. It introduces a Distributed Task Library (DTL) for distributed execution of dynamically defined tasks in .NET (Wiewiura, Malawski, & Piwowar, 2015).
"Towards Weather Forecasting in the Cloud" by E. Carreño, E. Roloff, and P. Navaux (2016). This work discusses migrating a weather forecast application to the Microsoft Azure cloud, highlighting the benefits of using cloud technologies for scientific applications (Carreño, Roloff, & Navaux, 2016).
"Abstractions for Loosely-Coupled and Ensemble-Based Simulations on Azure" by André Luckow and S. Jha (2010). This paper investigates the applicability of Azure abstractions to loosely coupled and ensemble-based applications, proposing the Big Job API for managing groups of Azure worker roles (Luckow & Jha, 2010).
"A performance evaluation of Azure and Nimbus clouds for scientific applications" by R. Tudoran, Alexandru Costan, G. Antoniu, and L. Bougé (2012). This paper compares Azure and Nimbus clouds, focusing on their suitability for scientific computing workloads (Tudoran, Costan, Antoniu, & Bougé, 2012).
"Performing Large Science Experiments on Azure: Pitfalls and Solutions" by Wei Lu, Jared Jackson, Jaliya Ekanayake, R. Barga, and N. Araujo (2010). This paper examines how cloud-based architectures can be used to solve large scale research experiments in a manner that is accessible for researchers with limited programming experience (Lu, Jackson, Ekanayake, Barga, & Araujo, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJEIWCTMMZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040158, DTXSID40944111 | |
Record name | Azure B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-55-5, 1231958-32-9 | |
Record name | Azure B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azure B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azure B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZURE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.